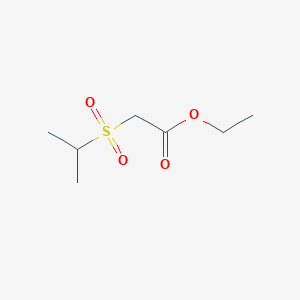![molecular formula C14H7F5O2 B12856945 Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate is a fluorinated organic compound belonging to the biphenyl family. This compound is characterized by the presence of five fluorine atoms attached to one of the phenyl rings and a carboxylate ester group on the other phenyl ring. The extensive fluorination imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3,4,5,6-pentafluorobenzene and 4-bromobenzoic acid.
Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,3,4,5,6-pentafluorophenylboronic acid and 4-bromobenzoic acid methyl ester in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or tetrahydrofuran under an inert atmosphere.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted biphenyl derivatives with various functional groups.
Reduction: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-methanol.
Oxidation: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials. Its unique fluorinated structure enhances the stability and reactivity of the resulting compounds.
Biology: Investigated for its potential as a probe in biological systems due to its fluorine atoms, which can be detected using ^19F NMR spectroscopy.
Medicine: Explored for its potential in drug discovery and development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers, where fluorination imparts desirable properties like hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with specific proteins or enzymes, altering their activity or stability.
Pathways Involved: The compound can modulate various biochemical pathways, potentially affecting cellular processes like signal transduction, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-3-carboxylate: Similar structure but with the carboxylate ester group at a different position.
2,3,4,5,6-Pentafluorobiphenyl: Lacks the carboxylate ester group, making it less reactive in certain chemical transformations.
4’-Chloro-2,3,4,5,6-pentafluoro[1,1’-biphenyl]: Contains a chlorine atom instead of a carboxylate ester group, leading to different reactivity and applications.
Uniqueness: Methyl 2’,3’,4’,5’,6’-pentafluoro[1,1’-biphenyl]-4-carboxylate is unique due to its specific substitution pattern, which combines the electronic effects of multiple fluorine atoms with the functional versatility of a carboxylate ester group. This combination enhances its reactivity and makes it a valuable intermediate in various synthetic and industrial processes.
Eigenschaften
Molekularformel |
C14H7F5O2 |
|---|---|
Molekulargewicht |
302.20 g/mol |
IUPAC-Name |
methyl 4-(2,3,4,5,6-pentafluorophenyl)benzoate |
InChI |
InChI=1S/C14H7F5O2/c1-21-14(20)7-4-2-6(3-5-7)8-9(15)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI-Schlüssel |
AUPSWBCTXNTGLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Oxazolo[4,5-b]pyridin-2-amine hydrochloride](/img/structure/B12856867.png)
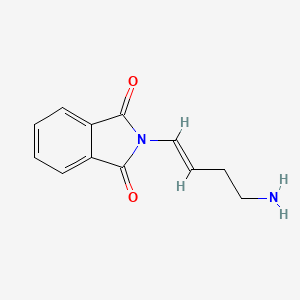
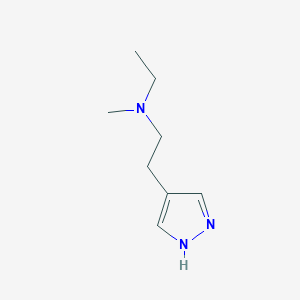
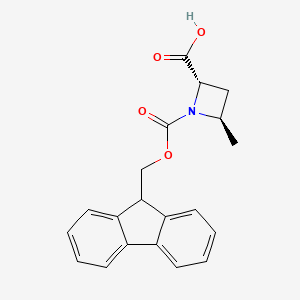
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzaldehyde](/img/structure/B12856883.png)
![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)
![Rel-(4a'R,7a'R)-6',7a'-bis(4-fluorophenyl)-4a',7a'-dihydro-7'H-spiro[cyclopentane-1,3'-cyclopenta[e][1,2,4]trioxine]](/img/structure/B12856890.png)

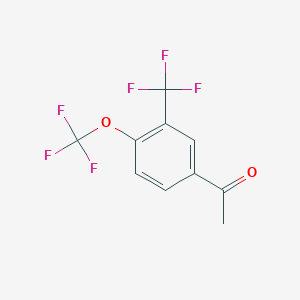

![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)

